![molecular formula C22H17BrN4O2S B12465057 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of benzyl, bromobenzyl, sulfanyl, and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then treated with benzyl isothiocyanate under basic conditions to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
Analyse Des Réactions Chimiques
4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The biological activity of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in critical cellular processes, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells or microbial pathogens .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole include other 1,2,4-triazole derivatives with different substituents. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-chlorobenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
- 4-(4-methylbenzyl)-3-(4-nitrophenyl)-5-phenyl-4H-1,2,4-triazole
These compounds can be compared based on their chemical structures, reactivity, and biological activities to highlight the unique features of this compound.
Propriétés
Formule moléculaire |
C22H17BrN4O2S |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17BrN4O2S/c23-19-10-6-17(7-11-19)15-30-22-25-24-21(18-8-12-20(13-9-18)27(28)29)26(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Clé InChI |
WQVJZVGYCTZHDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)
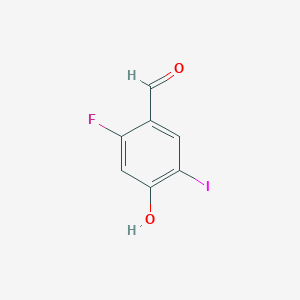
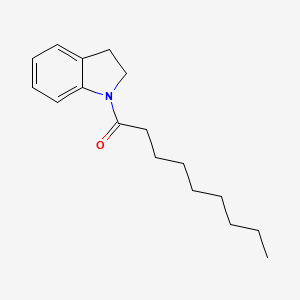
![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)
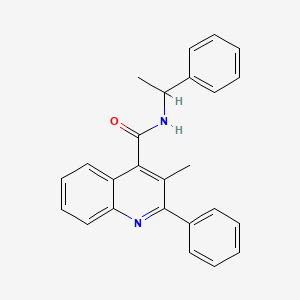
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)

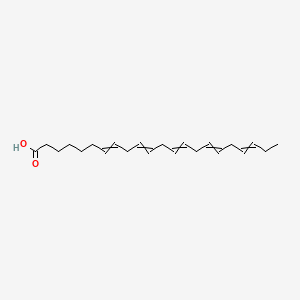
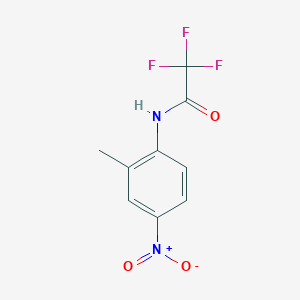
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
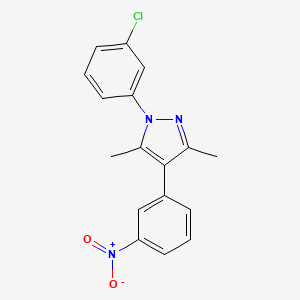

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
